2-ethyl-N,N-dimethylmorpholine-4-sulfonamide

CAS No.: 1281089-00-6

Cat. No.: VC4974268

Molecular Formula: C8H18N2O3S

Molecular Weight: 222.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1281089-00-6 |

|---|---|

| Molecular Formula | C8H18N2O3S |

| Molecular Weight | 222.3 |

| IUPAC Name | 2-ethyl-N,N-dimethylmorpholine-4-sulfonamide |

| Standard InChI | InChI=1S/C8H18N2O3S/c1-4-8-7-10(5-6-13-8)14(11,12)9(2)3/h8H,4-7H2,1-3H3 |

| Standard InChI Key | YVFXOSQSQHCMKO-UHFFFAOYSA-N |

| SMILES | CCC1CN(CCO1)S(=O)(=O)N(C)C |

Introduction

Chemical Identification and Physicochemical Properties

Molecular Characterization

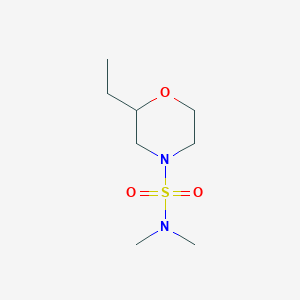

2-Ethyl-N,N-dimethylmorpholine-4-sulfonamide has the molecular formula C₈H₁₈N₂O₃S and a molecular weight of 222.3 g/mol . Its IUPAC name, (2R)-2-ethyl-N,N-dimethylmorpholine-4-sulfonamide, reflects the stereochemistry at the second carbon of the morpholine ring, which adopts an R-configuration in the enantiomer described in PubChem records . The compound’s structure integrates a six-membered morpholine ring with a sulfonamide group (-SO₂N(CH₃)₂) at the 4-position and an ethyl substituent at the 2-position (Fig. 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1281089-00-6 | |

| Molecular Formula | C₈H₁₈N₂O₃S | |

| Molecular Weight | 222.3 g/mol | |

| SMILES | CCC1CN(CCO1)S(=O)(=O)N(C)C | |

| Solubility | Soluble (specifics unreported) |

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-ethyl-N,N-dimethylmorpholine-4-sulfonamide typically involves a multi-step sequence starting from morpholine derivatives. A common approach includes:

-

Functionalization of Morpholine: Ethyl groups are introduced via alkylation reactions using ethyl halides or via reductive amination of ketones.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., dimethylsulfamoyl chloride) under basic conditions to install the sulfonamide moiety.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ethyl bromide, K₂CO₃, DCM, 0–25°C | 75% | |

| 2 | Dimethylsulfamoyl chloride, Et₃N, DCM | 82% |

Challenges and Optimization

Key challenges include controlling regioselectivity during alkylation and minimizing side reactions such as over-sulfonation. Solvent choice (e.g., dichloromethane or acetonitrile) and low-temperature conditions (-10°C to 0°C) improve reaction efficiency. Purification via column chromatography or recrystallization yields products with >95% purity, as validated by thin-layer chromatography (TLC).

Structural and Conformational Analysis

X-ray Crystallography and Computational Models

Although X-ray data are unavailable, computational models predict a chair conformation for the morpholine ring, with the ethyl group occupying an equatorial position to minimize steric strain . Density functional theory (DFT) calculations suggest that the sulfonamide group adopts a planar geometry, facilitating hydrogen bonding with biological targets .

Stereochemical Implications

The (2R)-configuration influences the compound’s interactions with chiral biological receptors. Enantioselective synthesis using chiral catalysts or resolution techniques may enhance pharmacological specificity .

Research Gaps and Future Directions

Pharmacological Profiling

In vitro studies are needed to evaluate cytotoxicity, pharmacokinetics, and target engagement. Assays against viral proteases (e.g., SARS-CoV-2 3CLpro) and bromodomains could validate hypothetical applications .

Synthetic Scalability

Developing cost-effective, large-scale synthesis methods remains critical. Continuous-flow chemistry and catalytic asymmetric synthesis warrant exploration.

Toxicological Assessment

No toxicity data are available. Regulatory guidelines (e.g., EPA’s Toxics Release Inventory) for structurally related ethylenebisdithiocarbamates highlight the need for environmental and safety evaluations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume